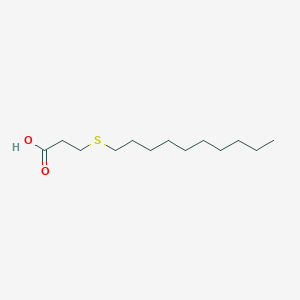
3-Decylthiopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Decylthiopropanoic acid is a fatty acid that is used in scientific research for its potential therapeutic effects. This acid has been studied extensively in recent years due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 3-Decylthiopropanoic acid involves its activation of PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in lipid and glucose metabolism, and their activation by 3-Decylthiopropanoic acid leads to increased fatty acid oxidation and glucose uptake in cells. This results in improved insulin sensitivity and reduced inflammation, making it a potential therapeutic agent for metabolic disorders and inflammatory diseases.
Biochemical and Physiological Effects:
3-Decylthiopropanoic acid has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 3-Decylthiopropanoic acid has been shown to improve lipid and glucose metabolism in animal models, making it a potential candidate for the treatment of metabolic disorders.
实验室实验的优点和局限性
One advantage of using 3-Decylthiopropanoic acid in lab experiments is its potential therapeutic effects in various fields, particularly in the treatment of metabolic disorders and inflammatory diseases. Additionally, the synthesis method for 3-Decylthiopropanoic acid has been optimized to produce high yields of pure product. However, one limitation of using 3-Decylthiopropanoic acid is its potential toxicity at high doses, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 3-Decylthiopropanoic acid, including its potential use as a therapeutic agent for metabolic disorders and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration route for 3-Decylthiopropanoic acid, as well as its potential toxicity in humans. Furthermore, the development of novel synthetic methods for 3-Decylthiopropanoic acid may lead to improved yields and purity, making it more accessible for research and potential therapeutic applications.
Conclusion:
In conclusion, 3-Decylthiopropanoic acid is a fatty acid that has been studied extensively for its potential therapeutic effects in various fields, particularly in the treatment of metabolic disorders and inflammatory diseases. Its mechanism of action involves the activation of PPARs, leading to improved lipid and glucose metabolism and reduced inflammation. While there are limitations to its use in certain applications, the future directions for the study of 3-Decylthiopropanoic acid are promising, and further research may lead to its development as a potential therapeutic agent.
合成方法
3-Decylthiopropanoic acid can be synthesized through various methods, including the reaction of 3-bromopropanoic acid with decylthiol in the presence of a base, or the reaction of 3-chloropropanoic acid with decylthiol in the presence of a copper catalyst. These methods have been optimized to produce high yields of pure 3-Decylthiopropanoic acid.
科学研究应用
3-Decylthiopropanoic acid has been studied extensively for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as obesity and diabetes. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid and glucose metabolism. Additionally, 3-Decylthiopropanoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
3-decylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHQUJCJGPYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


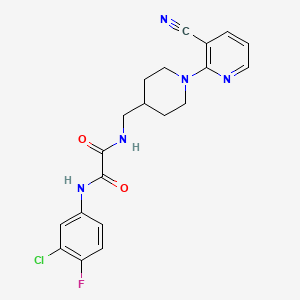
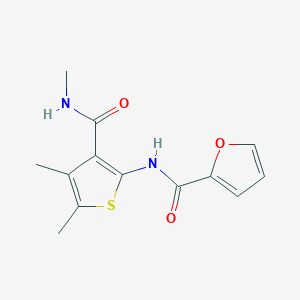
![2-(2,5-dichlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2908589.png)

![4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2908591.png)

![Isopropyl 2-(isobutylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908593.png)
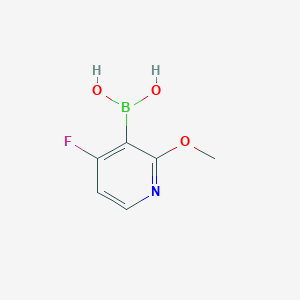
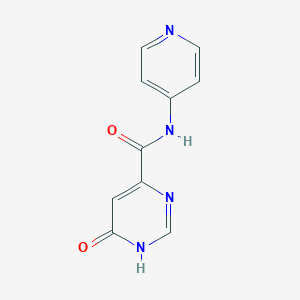
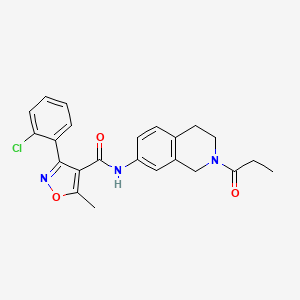
![2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B2908603.png)

![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)